molecular formula C18H18N2O4 B6662437 2-Cyclopropyl-2-[[3-(pyridin-3-ylmethoxy)benzoyl]amino]acetic acid

2-Cyclopropyl-2-[[3-(pyridin-3-ylmethoxy)benzoyl]amino]acetic acid

Cat. No.: B6662437
M. Wt: 326.3 g/mol
InChI Key: WOIAJVDKDXELMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-2-[[3-(pyridin-3-ylmethoxy)benzoyl]amino]acetic acid is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a cyclopropyl group, a pyridin-3-ylmethoxy group, and a benzoylamino group attached to an acetic acid backbone, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2-[[3-(pyridin-3-ylmethoxy)benzoyl]amino]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Attachment of the Pyridin-3-ylmethoxy Group: This step involves the nucleophilic substitution of a suitable pyridine derivative with a methoxy group, typically using a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

    Benzoylation: The benzoyl group is introduced through an acylation reaction, using benzoyl chloride and a base such as triethylamine (TEA).

    Formation of the Final Product: The final step involves coupling the intermediates through amide bond formation, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-[[3-(pyridin-3-ylmethoxy)benzoyl]amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyridin-3-ylmethoxy group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in ether, NaBH₄ in methanol.

    Substitution: NaH in DMF, TEA in dichloromethane (DCM).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-Cyclopropyl-2-[[3-(pyridin-3-ylmethoxy)benzoyl]amino]acetic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Cyclopropyl-2-[[3-(pyridin-3-ylmethoxy)benzoyl]amino]acetic acid exerts its effects depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved could include inhibition of key enzymes in metabolic pathways or interaction with cell surface receptors to alter signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-2-[[3-(pyridin-2-ylmethoxy)benzoyl]amino]acetic acid
  • 2-Cyclopropyl-2-[[3-(pyridin-4-ylmethoxy)benzoyl]amino]acetic acid
  • 2-Cyclopropyl-2-[[3-(quinolin-3-ylmethoxy)benzoyl]amino]acetic acid

Uniqueness

Compared to similar compounds, 2-Cyclopropyl-2-[[3-(pyridin-3-ylmethoxy)benzoyl]amino]acetic acid may exhibit unique properties due to the specific positioning of the pyridin-3-ylmethoxy group, which can influence its binding affinity and specificity towards biological targets. This structural uniqueness can lead to differences in biological activity and potential therapeutic applications.

Properties

IUPAC Name

2-cyclopropyl-2-[[3-(pyridin-3-ylmethoxy)benzoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c21-17(20-16(18(22)23)13-6-7-13)14-4-1-5-15(9-14)24-11-12-3-2-8-19-10-12/h1-5,8-10,13,16H,6-7,11H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIAJVDKDXELMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C(=O)O)NC(=O)C2=CC(=CC=C2)OCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.